N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide
Description
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
Molecular Formula |
C17H13F3N4O2 |
|---|---|
Molecular Weight |
362.31 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C17H13F3N4O2/c1-26-14-5-3-2-4-10(14)16-22-17(24-23-16)21-15(25)7-9-6-12(19)13(20)8-11(9)18/h2-6,8H,7H2,1H3,(H2,21,22,23,24,25) |
InChI Key |
IBACUBNSLIDGJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CC3=CC(=C(C=C3F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide typically involves the reaction of 2-methoxyphenyl hydrazine with ethyl 2-(2,4,5-trifluorophenyl)acetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves the acylation of the triazole with an appropriate acylating agent to form the desired acetamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It can be used as a lead compound for the development of new drugs targeting various diseases.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with the active site of enzymes, inhibiting their activity. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Uniqueness
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide is unique due to the presence of both a methoxyphenyl and a trifluorophenyl group, which can enhance its pharmacological properties and binding affinity for specific targets .
Biological Activity
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
| Property | Value |
|---|---|
| Molecular Formula | C18H16F3N5O2 |
| Molecular Weight | 373.34 g/mol |
| IUPAC Name | N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide |
| Canonical SMILES | CC(=O)N1C(=NNC(=N1)C2=CC=C(C=C2)OC)C(C3=CC(=C(C=C3)F)F)F |
The biological activity of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The triazole ring is known to interact with enzyme active sites through hydrogen bonding and π-π stacking interactions. This can modulate enzyme activity and disrupt metabolic pathways critical for cell survival.
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. Its structural components suggest potential interactions with bacterial cell membranes or specific intracellular targets.
Biological Activity Overview
Research has demonstrated that N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide possesses the following biological activities:
- Anticancer Properties : Studies indicate that derivatives of this compound can inhibit tumor growth in various cancer cell lines. The presence of the methoxyphenyl group enhances lipophilicity and may improve cellular uptake.
- Antimicrobial Effects : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic enzymes.
- Anti-inflammatory Activity : Some studies suggest that this compound may also exhibit anti-inflammatory effects by modulating inflammatory cytokine production.
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
- Study 1 : A study published in Molecules reported that derivatives of triazole compounds exhibited significant inhibition against Escherichia coli and other pathogens. The study highlighted the importance of specific substitutions on the triazole ring in enhancing antibacterial activity .
- Study 2 : Research conducted on the anticancer properties of similar triazole compounds indicated that modifications to the phenyl groups significantly affected cytotoxicity against cancer cells. The study emphasized the role of electronic properties and steric hindrance in determining biological efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide:
| Modification | Effect on Activity |
|---|---|
| Methoxy group at position 3 | Enhances lipophilicity and cellular uptake |
| Trifluorophenyl substitution | Increases potency against specific bacterial strains |
| Variations in acetamide linkage | Alters enzyme binding affinity and selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
